molecular formula C15H24N2O B12873376 N,N-Dimethyl-2-(3-(4-methylpyrrolidin-2-yl)phenoxy)ethanamine

N,N-Dimethyl-2-(3-(4-methylpyrrolidin-2-yl)phenoxy)ethanamine

Cat. No.: B12873376
M. Wt: 248.36 g/mol
InChI Key: CSDMOHBAUMDQQY-UHFFFAOYSA-N
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Description

N,N-Dimethyl-2-(3-(4-methylpyrrolidin-2-yl)phenoxy)ethanamine: is an organic compound that belongs to the class of amines It is characterized by the presence of a dimethylamino group attached to an ethanamine backbone, which is further substituted with a phenoxy group containing a methylpyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-2-(3-(4-methylpyrrolidin-2-yl)phenoxy)ethanamine typically involves the reaction of 2-(3-(4-methylpyrrolidin-2-yl)phenoxy)ethanamine with dimethylamine. The reaction is usually carried out under controlled conditions, such as in the presence of a base like sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is typically conducted in an organic solvent like dichloromethane or tetrahydrofuran at a temperature range of 0-25°C.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethyl-2-(3-(4-methylpyrrolidin-2-yl)phenoxy)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium hydride, potassium carbonate, dichloromethane, tetrahydrofuran.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amine derivatives with altered functional groups.

Scientific Research Applications

N,N-Dimethyl-2-(3-(4-methylpyrrolidin-2-yl)phenoxy)ethanamine has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies related to neurotransmitter analogs and receptor binding assays.

    Industry: The compound can be utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-2-(3-(4-methylpyrrolidin-2-yl)phenoxy)ethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist at certain receptor sites, modulating their activity and influencing physiological responses. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • N,N-Dimethyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethanamine
  • N,N-Dimethyl-2-(4-pyridinyl)ethanamine
  • N,N-Dimethyl-N′-pyridin-2-ylmethyl-ethane-1,2-diamine

Comparison: N,N-Dimethyl-2-(3-(4-methylpyrrolidin-2-yl)phenoxy)ethanamine is unique due to the presence of the methylpyrrolidine moiety, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different binding affinities, reactivity, and pharmacological effects, making it a valuable compound for specific research and industrial applications.

Properties

Molecular Formula

C15H24N2O

Molecular Weight

248.36 g/mol

IUPAC Name

N,N-dimethyl-2-[3-(4-methylpyrrolidin-2-yl)phenoxy]ethanamine

InChI

InChI=1S/C15H24N2O/c1-12-9-15(16-11-12)13-5-4-6-14(10-13)18-8-7-17(2)3/h4-6,10,12,15-16H,7-9,11H2,1-3H3

InChI Key

CSDMOHBAUMDQQY-UHFFFAOYSA-N

Canonical SMILES

CC1CC(NC1)C2=CC(=CC=C2)OCCN(C)C

Origin of Product

United States

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